molecular formula C15H11FN4O2S B11343924 N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11343924
M. Wt: 330.3 g/mol
InChI Key: ISLZGGIQPOHJJH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11FN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21)

InChI Key

ISLZGGIQPOHJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent.

    Attachment of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reactions Involving the Sulfanyl Group

The sulfanyl (-S-) group exhibits nucleophilic and oxidative reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Oxidation H<sub>2</sub>O<sub>2</sub>, acidic or neutral conditionsSulfoxide (R-SO-) or sulfone (R-SO<sub>2</sub>-), depending on reaction duration and stoichiometry
Nucleophilic Substitution Alkyl halides (e.g., CH<sub>3</sub>I), NaH in DMFS-alkylated derivatives
  • Key Insight : Oxidation to sulfone derivatives enhances electrophilicity, potentially improving binding affinity in biological systems.

Reactions of the Oxadiazole Ring

The 1,3,4-oxadiazole core participates in ring-opening and cross-coupling reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Hydrolysis HCl (6M), refluxRing cleavage to thiosemicarbazide intermediates
Cycloaddition Diethyl acetylenedicarboxylate (DAAD), heatFormation of fused pyrazole or triazole derivatives
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsIntroduction of aryl groups at the pyridinyl position
  • Structural Impact : Hydrolysis under acidic conditions disrupts the oxadiazole ring but preserves the acetamide and pyridinyl groups.

Acetamide Functionalization

The acetamide group undergoes hydrolysis and acylation:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Acid-Catalyzed Hydrolysis H<sub>2</sub>SO<sub>4</sub>, refluxCleavage to carboxylic acid and 3-fluoroaniline
Acylation Acetic anhydride, pyridineN-acetylated derivatives
  • Note : Hydrolysis yields bioactive fragments, while acylation modifies solubility and pharmacokinetic properties .

Pyridinyl and Fluorophenyl Reactivity

  • Pyridinyl Ring : Participates in hydrogen bonding and coordination chemistry with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) .

  • Fluorophenyl Group : Generally inert under mild conditions but undergoes electrophilic substitution (e.g., nitration) under strong acidic/nitrating agents .

Mechanistic Insights

  • Oxadiazole Ring Stability : The ring resists nucleophilic attack at physiological pH but destabilizes under strong acids/bases.

  • Sulfanyl Group Reactivity : Steric hindrance from the pyridinyl group slows alkylation kinetics compared to simpler thioethers.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound with potential applications in scientific research. The following details its identifiers, structure, and related research.

Compound Overview

  • PubChem CID: 934182
  • Molecular Formula: C16H14FN5OSC_{16}H_{14}FN_5OS
  • Molecular Weight: 343.4 g/mol
  • IUPAC Name: N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • SMILES Notation: CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3
  • InChI: InChI=1S/C16H14FN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23)
  • InChIKey: ZNUUBOZZZCFHNS-UHFFFAOYSA-N

Potential Applications
While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not available within the search results, the presence of pyridyl-oxadiazole and fluorophenyl moieties suggests potential applications based on similar compounds:

  • Antitumor Activity: Research on compounds with a pyridyl-1,3,4-oxadiazole structure have demonstrated cytotoxic activity against breast cancer cell lines .
  • General Screening: The compound N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, which is a similar compound, is available as a screening compound .

Related Compounds

  • N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: This compound, with PubChem CID 1286669, shares a similar structure and may have overlapping applications .
  • D386-0284: N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is listed as a screening compound . Its availability in various formats indicates its use in chemical screening processes .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(3-bromophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Biological Activity

N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C15H13FN4OS
  • Molecular Weight : 344.4 g/mol
  • Chemical Structure : The structure consists of a fluorophenyl group attached to an acetamide and an oxadiazole moiety linked through a sulfanyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the oxadiazole ring.
  • Introduction of the pyridine and fluorophenyl groups.
  • Final acetamide formation through acylation reactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains. For instance, a study reported that oxadiazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, certain oxadiazole derivatives showed promising results in reducing inflammation in models of acute and chronic inflammatory conditions . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines (MCF-7) with an IC50 value significantly lower than established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.28
HepG2 (Liver)10.79
A549 (Lung)12.00

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical or preclinical settings:

  • Antitumor Activity : A derivative was tested against various cancer cell lines and exhibited selective cytotoxicity towards tumor cells while sparing normal cells.
  • Combination Therapy : Studies suggest that combining oxadiazole derivatives with existing chemotherapeutics may enhance overall efficacy and reduce resistance development.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate with a carboxylic acid derivative, and (2) introducing the sulfanylacetamide moiety through nucleophilic substitution. For example, analogous compounds (e.g., ) use Mitsunobu conditions or base-mediated coupling for thioether bond formation.
  • Validation : Purity is confirmed via HPLC (≥95%), while structural integrity is verified by 1H^1H/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine/fluorophenyl groups) and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., ) resolves stereoelectronic features like planarity of the oxadiazole ring.

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays targeting kinase inhibition or antimicrobial activity, given structural similarities to known bioactive heterocycles ( ). Use a tiered approach:

In silico docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or bacterial enzymes.

In vitro enzyme inhibition assays (IC50_{50} determination) with positive controls (e.g., staurosporine for kinases).

Cell viability assays (MTT/XTT) against cancer or bacterial/fungal cell lines.

Advanced Research Questions

Q. How can contradictory solubility data for sulfanyl-linked heterocycles be resolved during formulation studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity and pH effects. For example, highlights thioether stability in DMSO but hydrolysis in aqueous alkaline conditions. To address this:
  • Conduct solvent screening (e.g., DMSO, PEG-400, cyclodextrin complexes) with dynamic light scattering (DLS) to assess aggregation.
  • Use pH-solubility profiling (buffers from pH 1.2 to 7.4) and compare with computational logP/logS predictions (e.g., SwissADME).
  • Apply Hansen solubility parameters to identify optimal co-solvents .

Q. What strategies optimize the regioselectivity of 1,3,4-oxadiazole formation during synthesis?

  • Methodological Answer : Competing 1,2,4-oxadiazole byproducts are common. Key strategies include:
  • Catalyst selection : Use iodine or PTSA to favor 1,3,4-oxadiazole cyclization ().
  • Temperature control : Slow heating (60–80°C) minimizes side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 85% yield in 30 mins vs. 12 hours conventionally) .

Q. How do electronic effects of the 3-fluorophenyl and pyridinyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and pyridine nitrogen direct electrophilic substitution. For Suzuki-Miyaura coupling:
  • DFT calculations (Gaussian 09) show the pyridinyl group’s LUMO localization enhances oxidative addition with Pd(0).
  • Hammett plots correlate substituent σ values with reaction rates (e.g., σm_m for 3-F = 0.37 vs. σp_p for pyridine = 1.05) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of structurally similar acetamide derivatives?

  • Methodological Answer : Variations in MIC values (e.g., 2–64 µg/mL) may stem from:
  • Strain-specific resistance : Test against standardized panels (CLSI/EUCAST guidelines).
  • Membrane permeability : Use efflux pump inhibitors (e.g., PAβN) to differentiate intrinsic vs. acquired resistance.
  • Biofilm assays : Compare planktonic vs. biofilm-embedded cells (e.g., crystal violet staining) .

Experimental Design Tables

Parameter Example Protocol Reference
Oxadiazole Synthesis Hydrazide (1 eq), RCOCl (1.2 eq), POCl3_3, 80°C, 6h
Crystallography Mo Kα radiation, λ = 0.71073 Å, T = 100 K
Docking Studies AutoDock Vina, Lamarckian GA, 50 runs

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